Thaxtomin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

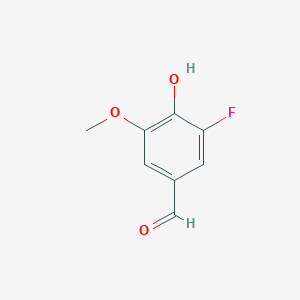

Thaxtomin B is a phytotoxin produced by the bacterium Streptomyces scabies. It is known for its ability to cause common scab disease in potatoes, which results in unsightly lesions on the tubers. However, recent research has shown that Thaxtomin B has potential applications in the field of scientific research.

Scientific Research Applications

Biosynthesis and Enzymatic Activity : Thaxtomin B is a product of non-ribosomal peptide synthetase modules, TxtA and TxtB, which are involved in its biosynthetic pathway. This pathway includes the unique substrate 4-nitrotryptophan, which plays a crucial role in thaxtomin biosynthesis (Johnson et al., 2009).

Impact on Plant Cell Wall and Growth : Research demonstrates that thaxtomin B affects the density of cellulose synthase complexes, alters the expression of cell wall genes, and influences the composition of cell walls in plants. This results in changes to cellulose, pectin, and hemicellulose levels, leading to ectopic lignification and impacting plant growth (Bischoff et al., 2009).

Herbicidal Properties : Thaxtomin B displays potent herbicidal activity, making it an active ingredient in bioherbicides. Its effects are comparable to known cellulose biosynthetic inhibitors and it's particularly effective against certain weeds. However, it lacks the systemic toxicity necessary for broad-spectrum weed control (King et al., 2001).

Induction of Programmed Cell Death : Thaxtomin B can trigger programmed cell death in Arabidopsis thaliana, a process that is genetically controlled and involves DNA fragmentation. It resembles apoptosis and is different from the typical hypersensitive response observed in plant-pathogen interactions (Duval et al., 2005).

Synthesis and Analogues : Efforts have been made to synthesize thaxtomin B and its analogues, with studies exploring the structure-activity relationship and herbicidal activities. These efforts aim to develop effective compounds with herbicidal properties, which can be used in agriculture (Zhang et al., 2015).

Biotechnological Production and Applications : High-yield production of thaxtomins, including thaxtomin B, has been achieved in nonpathogenic Streptomyces strains. This advancement is significant for agricultural applications, particularly for the development of bioherbicides (Jiang et al., 2018).

properties

CAS RN |

122380-19-2 |

|---|---|

Product Name |

Thaxtomin B |

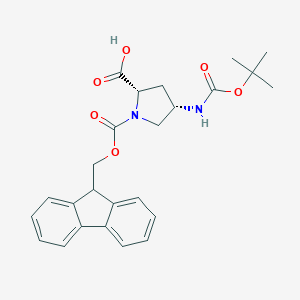

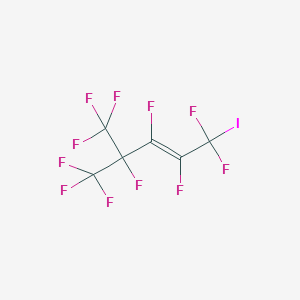

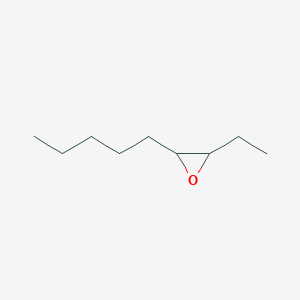

Molecular Formula |

C22H22N4O5 |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

(3R,6S)-3-benzyl-3-hydroxy-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione |

InChI |

InChI=1S/C22H22N4O5/c1-24-18(11-15-13-23-16-9-6-10-17(19(15)16)26(30)31)20(27)25(2)22(29,21(24)28)12-14-7-4-3-5-8-14/h3-10,13,18,23,29H,11-12H2,1-2H3/t18-,22+/m0/s1 |

InChI Key |

PCCPGPMTZJOQFC-PGRDOPGGSA-N |

Isomeric SMILES |

CN1[C@H](C(=O)N([C@](C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] |

SMILES |

CN1C(C(=O)N(C(C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] |

Canonical SMILES |

CN1C(C(=O)N(C(C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] |

synonyms |

thaxtomin B thaxtomine B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)